molecular formula C13H12N2O2 B11879630 2-Cyanoethyl quinoline-1(2H)-carboxylate

2-Cyanoethyl quinoline-1(2H)-carboxylate

Cat. No.: B11879630
M. Wt: 228.25 g/mol
InChI Key: RXRJPKMKYGKEAH-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Ring System in Contemporary Chemical Research

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical research. Its prevalence in a vast number of natural products and synthetic compounds underscores its importance. The unique electronic and steric properties of the quinoline nucleus make it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, leading to the development of novel therapeutic agents and advanced materials.

Structural Characteristics and Chemical Behavior of the 1,2-Dihydroquinoline (B8789712) Core

The 1,2-dihydroquinoline core represents a partially saturated derivative of quinoline, which imparts distinct structural and chemical characteristics. This scaffold possesses a non-planar geometry, which can influence its interaction with biological targets. The presence of the nitrogen atom within the heterocyclic ring and the adjacent double bond dictates its reactivity. The nitrogen atom can act as a nucleophile, while the double bond is susceptible to electrophilic addition. Furthermore, the N-H bond in unsubstituted 1,2-dihydroquinolines can be readily functionalized, providing a handle for introducing various substituents, such as the 2-cyanoethyl carboxylate group. The stability and reactivity of the 1,2-dihydroquinoline core can be modulated by the nature of the substituent on the nitrogen atom. A notable reaction of N-Boc protected 1,2-dihydroquinolines is their potential for in situ deprotection and autoxidation to furnish the corresponding quinoline. nih.gov

The 2-Cyanoethyl Functional Group: A Versatile Synthon in Organic Transformations

The 2-cyanoethyl group (-CH2CH2CN) is a widely employed functional group in organic synthesis, valued for its versatility as a synthon. It can serve as a protecting group for alcohols and other functional groups, which can be readily removed under mild basic conditions via a β-elimination mechanism. Moreover, the nitrile functionality can be transformed into a variety of other useful groups, including carboxylic acids, amines, and amides, through hydrolysis, reduction, or addition reactions. This reactivity makes the 2-cyanoethyl group a valuable tool for molecular elaboration and the construction of complex target molecules. In the context of quinoline-1(2H)-carboxylates, the 2-cyanoethyl moiety not only modifies the electronic properties of the nitrogen atom but also provides a reactive handle for further synthetic manipulations.

Interdisciplinary Relevance of 2-Cyanoethyl quinoline-1(2H)-carboxylate within Advanced Chemical Synthesis

The compound this compound and its derivatives are of significant interest in advanced chemical synthesis due to the combined attributes of the 1,2-dihydroquinoline core and the 2-cyanoethyl group. These molecules can serve as key intermediates in the synthesis of a wide range of more complex heterocyclic systems. The potential for the 2-cyanoethyl group to be deprotected or transformed allows for the strategic unmasking or modification of the quinoline nitrogen, facilitating subsequent cyclization or substitution reactions. This versatility makes these compounds valuable building blocks in the construction of novel scaffolds for drug discovery and materials science. For instance, derivatives such as 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides have been synthesized and investigated for their biological activities. internationalscholarsjournals.org

Research Findings and Data

While specific research exclusively detailing the synthesis and properties of this compound is limited, extensive studies on closely related quinoline-1(2H)-carboxylate derivatives provide valuable insights into its expected chemical behavior and characteristics. The synthesis of such compounds generally involves the reaction of a 1,2-dihydroquinoline with a suitable acylating agent bearing the 2-cyanoethyl group.

Table 1: Physicochemical Properties of a Structurally Related Compound: 2-chloroethyl 2-cyano-2H-quinoline-1-carboxylate

PropertyValue
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
XLogP32.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Data sourced from PubChem CID 466898.

The synthesis of various quinoline carboxylates has been extensively explored, with numerous methods available for the construction of the core ring system and its subsequent functionalization. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation protocols. The choice of synthetic route often depends on the desired substitution pattern and the nature of the available starting materials.

Table 2: Spectroscopic Data for a Representative Quinoline Carboxylate Derivative

Spectroscopic TechniqueObserved Signals
IR (cm⁻¹) 1074, 1179, 1436, 1615, 1730, 2949
¹H-NMR (CDCl₃, 400 MHz) δ 1.46 (t, 3H), 1.70–1.76 (m, 4H), 2.31–2.39 (m, 2H), 2.91–3.02 (m, 2H), 3.65 (s, 3H), 4.50 (q, 2H), 7.57 (t, 1H), 7.68 (t, 1H), 7.77 (d, 1H), 8.02 (s, 1H), 8.15 (d, 1H)
¹³C-NMR (CDCl₃, 100 MHz) δ 14.5, 24.9, 30.8, 32.6, 34.0, 51.8, 62.3, 127.2, 128.3, 129.0, 129.7, 130.0, 133.8, 137.4, 146.0, 150.5, 167.0, 174.1

Note: The data presented is for a related quinoline-2-carboxylate derivative and is intended to be illustrative of the types of spectroscopic features that might be expected for this compound. nih.gov

The reactivity of the 1,2-dihydroquinoline core in this compound is expected to be influenced by the electron-withdrawing nature of the N-carboxylate group. This would render the nitrogen atom less nucleophilic and potentially activate the enamine-like double bond towards certain electrophilic attacks. The 2-cyanoethyl group itself offers a site for chemical modification, providing a pathway for further derivatization and the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-cyanoethyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H12N2O2/c14-8-4-10-17-13(16)15-9-3-6-11-5-1-2-7-12(11)15/h1-3,5-7H,4,9-10H2

InChI Key

RXRJPKMKYGKEAH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C(=O)OCCC#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyanoethyl Quinoline 1 2h Carboxylate and Analogous Quinoline 1 2h Carboxylates

Direct Synthetic Routes to Quinoline-1(2H)-Carboxylates

Direct synthetic methods provide an efficient means to access quinoline-1(2H)-carboxylates, often by constructing the heterocyclic core and introducing the desired functional groups in a streamlined manner. These approaches are advantageous due to their atom economy and reduced number of synthetic steps.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. These reactions are highly efficient, offering advantages such as reduced reaction times, lower costs, and environmental friendliness.

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline (B57606) Carboxylate Synthesis
Reaction ComponentsCatalyst/ConditionsProduct TypeReference
Arylamines, Ethyl Glyoxylate, α-KetoestersMolecular IodineQuinoline-2,4-carboxylates
Anilines, Aldehydes, Pyruvic AcidModified Doebner ReactionQuinoline-4-carboxylic acids
β-Nitroacrylates, 2-AminobenzaldehydesHeterogeneous Base (BEMP)Quinoline-2-carboxylates

Alkylation and Acylation Approaches to the Quinoline Nitrogen (N-1)

Direct functionalization of the quinoline nitrogen at the N-1 position through alkylation or acylation is a fundamental strategy for the synthesis of quinoline-1(2H)-carboxylates. While the core quinoline ring is aromatic, reduction to a 1,2-dihydroquinoline (B8789712) or tetrahydroquinoline allows for the introduction of substituents at the nitrogen atom.

For instance, a boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde, demonstrates a step-economical synthesis of N-alkyl tetrahydroquinolines. This method utilizes a Hantzsch ester as the reducing agent under mild conditions. While this example leads to N-alkyl tetrahydroquinolines, the underlying principle of N-alkylation is applicable to the synthesis of the target compounds, potentially through the use of an appropriate cyanoethylating agent.

Furthermore, the direct C-H functionalization of quinoline N-oxides offers a pathway to introduce alkyl groups at the C2 position, which can be a precursor for further modifications. Rhodium-catalyzed ortho-alkylation of quinolines has also been extensively studied, expanding the scope of functionalization of the quinoline core.

Transition Metal-Catalyzed Annulation and Cyclization Processes for Quinoline Core Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including the quinoline core. These methods often proceed under mild conditions with high efficiency and selectivity, tolerating a wide range of functional groups. Catalysts based on copper, rhodium, and palladium have been particularly successful in this regard.

Copper catalysis offers a cost-effective and environmentally friendly approach to quinoline synthesis. A simple and convenient copper-catalyzed tandem reaction has been developed for the synthesis of quinoline-2-carboxylate derivatives at room temperature. This method involves the sequential intermolecular addition of alkynes onto imines, followed by an intramolecular ring closure through arylation. The process is efficient and can be performed as a one-pot, three-component reaction using ethyl glyoxylate, aniline (B41778), and alkynes. The proposed mechanism suggests the formation of propargylic amines as intermediates, which then cyclize via a Friedel-Crafts-type addition. Another efficient one-pot synthesis of various quinoline carboxylates is achieved through Cu(OTf)2-catalyzed reactions involving Michael addition, cyclization, and aromatization between 2-aminoaryl carbonyls and alkynyl carboxylates.

Table 2: Copper-Catalyzed Synthesis of Quinoline-2-carboxylates
Starting MaterialsCatalystKey FeaturesReference
Alkynes, IminesCopperRoom temperature, tandem reaction
2-Aminoaryl carbonyls, Alkynyl carboxylatesCu(OTf)2One-pot, Michael addition/cyclization

Rhodium catalysts have enabled novel synthetic pathways to quinoline derivatives. A notable example is the Rh(II)-catalyzed reaction between indoles and ethyl halodiazoacetates, which proceeds through a cyclopropanation-ring expansion mechanism to yield ethyl quinoline-3-carboxylates. This reaction is believed to involve the formation of an indoline (B122111) halocyclopropyl ester intermediate, which then undergoes ring opening and elimination to form the quinoline structure. The presence of an N-H proton on the indole (B1671886) substrate appears to be crucial for this transformation. This method is mild and efficient, providing good to high yields of the desired products.

Palladium catalysis is a versatile tool for the synthesis of quinolines, offering multiple strategies for their construction. One such method involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds in the absence of acids, bases, or other additives to produce quinolines in satisfactory yields. Another approach is the palladium-catalyzed one-pot synthesis of polysubstituted quinolines from commercially available 2-amino aromatic ketones and alkynes. Furthermore, palladium-catalyzed aryl isocyanide insertion has been developed as a novel strategy, integrating C(sp²)–H functionalization and [4 + 1] cyclization in a single step to efficiently construct quinoline derivatives.

Table 3: Palladium-Catalyzed Synthesis of Quinoline Derivatives
Starting MaterialsKey TransformationReference
Aryl allyl alcohols, AnilinesOxidative cyclization
2-Amino aromatic ketones, AlkynesOne-pot annulation
Imines, IsocyanidesIsocyanide insertion/[4+1] cyclization

Condensation Reactions (e.g., Pfitzinger Reaction for Quinoline-4-carboxylic Acids)

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing quinoline-4-carboxylic acids. orgsyn.orgwikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. orgsyn.orgresearchgate.net

The mechanism of the Pfitzinger reaction commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde. The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of substituted quinoline-4-carboxylic acids, which can serve as precursors to various quinoline derivatives. researchgate.net The choice of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. Several reviews have been published detailing the scope and variations of this reaction. wikipedia.orgresearchgate.net

A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The general reaction conditions and outcomes are summarized in the table below.

ReactantsBaseProductReference
Isatin and Carbonyl CompoundPotassium HydroxideSubstituted quinoline-4-carboxylic acid orgsyn.org
N-acyl isatinBase2-hydroxy-quinoline-4-carboxylic acid wikipedia.org

While the Pfitzinger reaction is a powerful tool for creating the quinoline core, it is important to note that it primarily yields quinoline-4-carboxylic acids. To arrive at a compound like 2-Cyanoethyl quinoline-1(2H)-carboxylate, further transformations would be necessary to modify the carboxylic acid group and functionalize the nitrogen atom.

Installation of the 2-Cyanoethyl Moiety

The introduction of the 2-cyanoethyl group is a critical step in the synthesis of the target molecule. This can be achieved through several methodologies, including direct cyanoethylation of a suitable nitrogen-containing precursor or by functionalizing a pre-formed quinoline scaffold.

Nucleophilic Addition of Cyanoethylating Reagents

The most common method for introducing a 2-cyanoethyl group onto a nitrogen atom is through a Michael addition reaction with acrylonitrile (B1666552). wikipedia.org This reaction involves the nucleophilic attack of an amine on the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. masterorganicchemistry.com

The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. wikipedia.org The general mechanism involves the formation of a carbanion intermediate which is then protonated to yield the N-(2-cyanoethyl) adduct. masterorganicchemistry.com

Reactants Catalyst Product Reference
Amine and Acrylonitrile Base N-(2-cyanoethyl)amine wikipedia.org

This methodology is widely applicable to a variety of primary and secondary amines, including heterocyclic amines. For instance, anilines can be cyanoethylated to produce N-(2-cyanoethyl)anilines, which can then be used as precursors in quinoline synthesis. orgsyn.org The reaction conditions can be optimized to favor either mono- or di-cyanoethylation.

Functionalization of Precursor Scaffolds with 2-Cyanoethyl Groups

An alternative and often more strategic approach involves the functionalization of a precursor scaffold with the 2-cyanoethyl group prior to the construction of the quinoline ring. This method allows for greater control over the final structure and avoids potential side reactions that might occur when functionalizing a fully formed quinoline.

A key precursor for this strategy is N-(2-cyanoethyl)aniline, which can be synthesized by the reaction of aniline with acrylonitrile. orgsyn.org This functionalized aniline can then be subjected to classic quinoline-forming reactions, such as the Skraup or Doebner-von Miller syntheses.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline. wikipedia.orgpharmaguideline.com By using N-(2-cyanoethyl)aniline as the starting material, a quinoline ring with a 2-cyanoethyl group already attached to the nitrogen could potentially be formed, which would then exist as a quinolinium salt.

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org Similar to the Skraup synthesis, employing N-(2-cyanoethyl)aniline in this reaction would lead to the formation of a quinoline ring bearing the N-(2-cyanoethyl) substituent.

The table below outlines the use of a functionalized precursor in these named reactions.

PrecursorReactionReagentsProduct TypeReference
N-(2-cyanoethyl)anilineSkraup SynthesisGlycerol, H₂SO₄, Oxidizing AgentN-(2-cyanoethyl)quinolinium salt wikipedia.org
N-(2-cyanoethyl)anilineDoebner-von Miller Reactionα,β-Unsaturated Carbonyl CompoundSubstituted N-(2-cyanoethyl)quinolinium salt wikipedia.org

Following the formation of the N-(2-cyanoethyl)quinolinium salt, a subsequent reduction step would be necessary to yield a 1,2-dihydroquinoline. This reduced intermediate could then undergo acylation at the nitrogen with a suitable reagent to form the final carboxylate product, although this approach is less direct than the acylation of a pre-formed 1,2-dihydroquinoline.

A more plausible pathway to this compound involves the acylation of a 1,2-dihydroquinoline with a reagent such as 2-cyanoethyl chloroformate. This approach would directly install the desired 2-cyanoethyl carboxylate group onto the nitrogen atom of the dihydroquinoline ring.

Chemical Transformations and Derivatization Reactions of 2 Cyanoethyl Quinoline 1 2h Carboxylate

Reactivity of the Quinoline (B57606) Ring System

The 1,2-dihydroquinoline (B8789712) ring in 2-Cyanoethyl quinoline-1(2H)-carboxylate is an electron-rich system, albeit with the nitrogen lone pair being delocalized into the carbonyl group of the carbamate (B1207046). This structural feature modulates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns on the Quinoline Nucleus

The benzene (B151609) ring of the 1,2-dihydroquinoline nucleus is activated towards electrophilic aromatic substitution by the amino group, which is a powerful ortho-, para-director. However, the N-alkoxycarbonyl group attenuates this activating effect to some extent. Electrophilic substitution is expected to occur predominantly at the positions ortho and para to the nitrogen atom, namely the C-6 and C-8 positions. The steric hindrance at the C-8 position might favor substitution at the C-6 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ 6-Nitro and 8-nitro derivatives
Bromination Br₂/FeBr₃ 6-Bromo and 8-bromo derivatives

Nucleophilic Additions to the Activated Quinoline Ring

The 1,2-dihydroquinoline system in the title compound is not highly susceptible to nucleophilic aromatic substitution on the benzene part of the ring. However, the C=C double bond in the dihydro-pyridine ring (at the 3,4-position) can potentially undergo nucleophilic addition, particularly conjugate addition, if activated by appropriate substitution. In the case of this compound, the primary sites for nucleophilic attack are the carbonyl carbon of the ester and the nitrile carbon.

Nucleophilic additions to the quinoline ring itself are more characteristic of the fully aromatic quinoline cation, which can be attacked at the C-2 or C-4 positions. quimicaorganica.org For the 1,2-dihydroquinoline derivative, such reactions are less common unless the ring is further activated or the reaction proceeds via a different mechanism.

Ring-Opening and Rearrangement Processes

N-alkoxycarbonyl protected heterocycles can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or under reductive conditions could potentially lead to the cleavage of the heterocyclic ring. However, specific literature on ring-opening or rearrangement reactions of N-alkoxycarbonyl-1,2-dihydroquinoline-2-carbonitriles is not prevalent. The stability of the 1,2-dihydroquinoline ring in the title compound is expected to be reasonably high under typical synthetic conditions.

Transformations of the Carboxylate Ester Functionality

The 2-cyanoethyl ester group is a key functional handle for the derivatization of the molecule at the carboxylate position. It is known to be a labile protecting group, which can be cleaved under mild basic conditions. thieme-connect.de

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, often referred to as saponification, is typically carried out with an aqueous solution of a base like sodium hydroxide (B78521) and is generally irreversible. Acid-catalyzed hydrolysis is a reversible process. chemguide.co.uklibretexts.org The presence of the cyano group on the ethyl moiety facilitates the cleavage of the ester under mild basic conditions via an elimination mechanism. thieme-connect.de

Transesterification: This process involves the conversion of the 2-cyanoethyl ester into another ester by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of different alkyl or aryl groups at the ester position. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired ester. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Table 2: Hydrolysis and Transesterification Reactions

Reaction Reagents and Conditions Product
Basic Hydrolysis NaOH (aq), heat Quinoline-1(2H)-carboxylic acid, sodium salt
Acidic Hydrolysis H₂SO₄ (aq) / H₂O, heat Quinoline-1(2H)-carboxylic acid

Conversion to Amides, Hydrazides, and Other Carboxylic Acid Derivatives

Amide Formation: The ester can be converted to a wide range of amides through reaction with primary or secondary amines. masterorganicchemistry.comnih.govgoogle.com This reaction, known as aminolysis, typically requires heating. The use of alkali metal amidoboranes has been reported as an efficient method for the synthesis of primary and secondary amides from esters at room temperature. nih.gov

Hydrazide Formation: Reaction of the ester with hydrazine (B178648) (N₂H₄) leads to the formation of the corresponding hydrazide. impactfactor.orgresearchgate.netresearchgate.netmdpi.comnih.gov Hydrazides are versatile intermediates that can be further functionalized, for example, by reaction with aldehydes or ketones to form hydrazones. researchgate.netnih.gov

Table 3: Formation of Carboxylic Acid Derivatives

Derivative Reagents and Conditions Product Structure
Primary Amide NH₃, heat 1(2H)-Quinolinecarboxamide
Secondary Amide R'NH₂, heat N-R'-1(2H)-Quinolinecarboxamide

Reactions of the 2-Cyanoethyl Group

The 2-cyanoethyl group is a key site for derivatization, offering pathways to introduce new functional groups and to construct more complex molecular architectures. Its reactivity is primarily centered around the nitrile functional group and the aliphatic ethyl chain.

Nitrile Group Reductions and Hydrolyses

The nitrile group (-C≡N) of this compound is susceptible to both reduction and hydrolysis, providing access to primary amines and carboxylic acid derivatives, respectively. These transformations are fundamental in synthetic organic chemistry for converting nitriles into other valuable functional groups.

Nitrile Group Reductions: The reduction of the nitrile to a primary amine is a common and useful transformation. This can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can effectively convert the cyano group into an aminopropyl side chain. The resulting primary amine serves as a versatile handle for further functionalization, such as acylation, alkylation, or participation in cyclization reactions.

Hydrolyses: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt. nih.gov This two-stage process first involves the formation of an amide intermediate, which is then further hydrolyzed. nih.govnih.gov Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. nih.gov Conversely, base-catalyzed hydrolysis uses a strong base, like sodium hydroxide, where the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. nih.gov This reaction ultimately converts the cyanoethyl group into a carboxyethyl group, fundamentally altering the electronic and physical properties of the parent molecule.

TransformationReagents and ConditionsProduct Functional Group
Reduction 1. LiAlH₄, THF2. H₂O workupPrimary Amine (-CH₂CH₂CH₂NH₂)
H₂, Pd/C, EtOHPrimary Amine (-CH₂CH₂CH₂NH₂)
Hydrolysis H₃O⁺, ΔCarboxylic Acid (-CH₂CH₂COOH)
1. NaOH, H₂O, Δ2. H₃O⁺ workupCarboxylic Acid (-CH₂CH₂COOH)

Conjugate Addition Reactions Involving the Cyanoethyl Alkene Analogs

While the 2-cyanoethyl group itself is saturated, it can potentially be converted into an α,β-unsaturated nitrile (an acrylonitrile (B1666552) derivative) through an elimination reaction. This would create a Michael acceptor, susceptible to conjugate addition reactions. The formation of such an alkene analog would likely require specific conditions to induce elimination, possibly involving the generation of a carbanion adjacent to the cyano group followed by the departure of a leaving group from the beta position, though this is a hypothetical pathway for this specific molecule.

Should the alkene analog be formed, it would open up possibilities for 1,4-conjugate additions with a variety of nucleophiles, including organometallics, amines, and thiols. This would allow for the introduction of a wide range of substituents at the β-position relative to the cyano group, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cyclization Reactions and Ring Formation Utilizing the Cyanoethyl Moiety

The cyanoethyl moiety can be a key participant in intramolecular cyclization reactions to form new ring systems fused to or pendant from the quinoline core. The specific nature of these cyclizations depends on the reaction conditions and the presence of other reactive sites within the molecule or in a reaction partner.

For instance, the nitrile group can act as an electrophile in cyclization reactions. After reduction to a primary amine, as described in section 3.3.1, the resulting aminopropyl chain could potentially undergo intramolecular cyclization with a suitable electrophilic site on the quinoline ring or an appended group.

Alternatively, the protons on the carbon atom adjacent to the nitrile group are acidic and can be removed by a base to form a carbanion. This nucleophilic center can then attack an electrophilic site within the same molecule to forge a new ring. The success of such a cyclization would be governed by the stereochemical feasibility of the ring closure (Baldwin's rules) and the reactivity of the electrophilic partner.

Tandem and Cascade Reactions Incorporating the Compound

Tandem and cascade reactions offer an efficient strategy for building molecular complexity in a single pot by combining multiple bond-forming events. mdpi.com this compound is a candidate for such reactions due to its multiple reactive sites.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the experimental data required for a complete spectroscopic and structural characterization of the specific chemical compound this compound. Despite the existence of data for structurally similar compounds, such as various quinoline-carboxylate derivatives and molecules containing the 2-cyanoethyl group, specific and detailed analytical findings for the title compound are not publicly available.

This absence of data prevents a thorough discussion and presentation of its characterization through standard methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy. Consequently, the detailed elucidation of its molecular structure, connectivity, and functional group characteristics, as requested, cannot be accurately provided at this time.

Further empirical research is necessary to generate the specific spectroscopic data that would enable a detailed and scientifically accurate analysis of this compound. Without such primary data, any attempt to populate the requested structural characterization sections would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be determined. For 2-Cyanoethyl quinoline-1(2H)-carboxylate, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features.

The primary functional groups to be identified are the cyano (C≡N) group, the carbamate (B1207046) carbonyl (C=O) group, and the bonds associated with the dihydroquinoline ring system. The nitrile group typically exhibits a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. The carbonyl group of the carbamate is expected to show a strong absorption band, typically in the region of 1730-1700 cm⁻¹. Furthermore, the spectrum would display characteristic bands for C-H stretching of the aromatic and aliphatic parts, C=C stretching from the aromatic ring, and C-O stretching from the ester linkage. In related quinoline-4-carboxylic acid derivatives, C=O absorption peaks have been observed between 1724–1708 cm⁻¹. ui.ac.id

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Cyano (C≡N) Stretching 2260 - 2220
Carbamate (O-C=O) Carbonyl Stretching 1730 - 1700
Aromatic Ring C=C Stretching 1600 - 1450
Alkyl C-H Stretching 2980 - 2850
Aromatic C-H Stretching 3100 - 3000

X-ray Crystallography for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the quinoline (B57606) ring system.

The spectrum of quinoline and its derivatives typically displays multiple absorption bands in the UV region. The presence of the carbamate and cyanoethyl substituents on the dihydroquinoline ring can influence the position and intensity of these absorption maxima (λmax). Studies on other quinoline-4-carboxylic acid derivatives have shown that modifications to the core structure can lead to a bathochromic shift (a shift to longer wavelengths). ui.ac.id The analysis of the UV-Vis spectrum helps to characterize the conjugated π-electron system of the molecule. For instance, a study involving the biodegradation of quinoline utilized spectral measurements at 289 nm, 326 nm, and 380 nm to quantify quinoline and its metabolite. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides a fundamental verification of the compound's empirical and molecular formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula.

For this compound, the molecular formula is C₁₃H₁₂N₂O₂. The theoretical elemental composition can be calculated from its molecular weight (228.25 g/mol ). A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Theoretical Elemental Composition of C₁₃H₁₂N₂O₂

Element Symbol Atomic Mass Moles of Atoms Mass in Formula Percentage (%)
Carbon C 12.011 13 156.143 68.44%
Hydrogen H 1.008 12 12.096 5.30%
Nitrogen N 14.007 2 28.014 12.28%

Computational and Theoretical Investigations of 2 Cyanoethyl Quinoline 1 2h Carboxylate

Electronic Structure Calculations via Quantum Chemical Methods

Detailed computational studies focusing specifically on 2-Cyanoethyl quinoline-1(2H)-carboxylate are not extensively available in the reviewed literature. However, the theoretical investigation of quinoline (B57606) derivatives, in general, is a robust field, and the methodologies described below are standard approaches for such analyses.

Density Functional Theory (DFT) Studies of Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For quinoline derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-31G'(d,p), are utilized to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles. While specific geometric parameters for this compound are not readily found, studies on related compounds like phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have demonstrated the utility of DFT in refining and understanding their molecular structures. mdpi.comresearchgate.net Such studies typically show good agreement between computationally optimized structures and experimental data where available. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy and distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgnumberanalytics.com It primarily involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For quinoline-based compounds, FMO analysis reveals how substituents affect the electronic distribution and energy levels of these orbitals. rsc.org The distribution of HOMO and LUMO across the molecular structure helps to identify the regions most likely to be involved in chemical reactions.

A representative, though not specific to the target molecule, data table for FMO analysis might look like this:

ParameterValue (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Derivation of Quantum Chemical Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. nih.gov These global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2

Electronegativity (χ): Calculated as χ = (I + A) / 2

Electrophilicity Index (ω): Calculated as ω = χ² / (2η)

These descriptors provide a quantitative measure of various aspects of a molecule's chemical behavior. nih.gov

A hypothetical data table for these descriptors is presented below:

Quantum Chemical DescriptorFormulaValue
Ionization Potential (I)I ≈ -EHOMOData not available
Electron Affinity (A)A ≈ -ELUMOData not available
Chemical Hardness (η)η = (I - A) / 2Data not available
Electronegativity (χ)χ = (I + A) / 2Data not available
Electrophilicity Index (ω)ω = χ² / (2η)Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential. wolfram.com For molecules containing carboxylate and cyano groups, the oxygen and nitrogen atoms are expected to be regions of negative potential, while hydrogen atoms attached to the quinoline ring would likely exhibit positive potential. nih.govnih.gov

Mechanistic Studies of Reaction Pathways

Computational Modeling of Catalytic Cycles

Currently, there is no published research detailing the computational modeling of catalytic cycles involving this compound.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic reactions. For a hypothetical catalytic cycle involving this compound, the process would typically involve:

Reactant and Catalyst Complexation: Modeling the initial interaction and formation of a complex between the substrate and the catalyst.

Transition State Searching: Identifying the transition state structures for each elementary step in the proposed catalytic cycle. This is crucial for determining the reaction barriers and rate-determining steps.

Intermediate Characterization: Optimizing the geometries of all intermediates along the reaction pathway.

Product Release: Modeling the dissociation of the product from the catalyst, regenerating the catalyst for the next cycle.

Energy profiles are then constructed from the computed energies of all stationary points (reactants, intermediates, transition states, and products) to provide a quantitative understanding of the reaction mechanism.

Conformational Analysis and Tautomeric Equilibrium Studies

Specific conformational analysis and tautomeric equilibrium studies for this compound have not been reported in the scientific literature.

Conformational Analysis: this compound, a type of Reissert compound, possesses several rotatable bonds, particularly in the 2-cyanoethyl group and around the carbamate (B1207046) linkage. A computational conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles to identify low-energy regions of the conformational space.

Geometry Optimization: Performing full geometry optimization of the identified conformers using quantum mechanical methods (like DFT) to find all local minima on the PES.

Energy Calculation and Population Analysis: Calculating the relative energies (including electronic energy and Gibbs free energy) of each stable conformer. The Boltzmann distribution is then used to predict the population of each conformer at a given temperature.

The flexibility of the 2-cyanoethyl chain and the orientation of the carbamate group relative to the dihydroquinoline ring would be the primary focus of such a study.

Tautomeric Equilibrium: Tautomerism is the interconversion of structural isomers, usually by the migration of a proton. tgc.ac.inwikipedia.org For this compound, potential tautomerism is less obvious compared to systems like keto-enols. quora.com A theoretical study would investigate any possible prototropic shifts. The relative stability of potential tautomers would be evaluated by comparing their Gibbs free energies, calculated at a high level of theory, often including considerations for solvent effects using continuum solvation models.

Prediction of Reactivity and Selectivity via Computational Chemistry

While general reactivity patterns for quinoline derivatives have been studied computationally, a specific predictive study for this compound is not available.

Computational chemistry offers several descriptors to predict the reactivity and selectivity of a molecule:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule. Red regions (negative potential) are indicative of electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

Conceptual DFT Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.orgnih.gov Dual descriptors can further pinpoint the exact sites for nucleophilic and electrophilic attacks. scirp.org

For this compound, such an analysis would likely focus on the reactivity of the cyano group, the carbamate moiety, and the dihydroquinoline ring system to predict its behavior in various chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational reactivity study.

Table 1: Hypothetical Conceptual DFT Reactivity Descriptors

Parameter Value (eV) Description
EHOMO -6.85 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.23 Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 5.62 Indicator of chemical stability
Ionization Potential (I) 6.85 Energy required to remove an electron
Electron Affinity (A) 1.23 Energy released when an electron is added
Global Hardness (η) 2.81 Resistance to change in electron configuration

Note: The data in this table is purely illustrative and not based on actual published experimental or computational results for this compound.

Synthetic Utility and Applications in Diverse Chemical Fields

Building Block for Complex Heterocyclic Structures and Polycycles

The quinoline (B57606) nucleus is a prominent scaffold in a vast number of natural products and biologically active compounds. nih.govnih.gov Consequently, synthetic methodologies for constructing and functionalizing this heterocyclic system are of paramount importance. rsc.orgorganic-chemistry.org Quinoline-2-carboxylates, a class to which the title compound is related, are recognized as crucial precursors for creating more intricate molecular frameworks. nih.govnih.gov They serve as versatile building blocks for synthesizing a variety of fused heterocyclic systems and polycyclic aromatic compounds.

The structure of 2-Cyanoethyl quinoline-1(2H)-carboxylate, as a dihydroquinoline derivative, represents an activated intermediate. This activation facilitates its use in annulation and cycloaddition reactions to construct polycyclic systems. The cyano group at the C2 position can be transformed into other functional groups, such as carboxylic acids or amides, which can then participate in further cyclization reactions. ajchem-a.com The development of one-pot syntheses for quinoline-2-carboxylate derivatives from simpler starting materials highlights their role as strategic intermediates in building molecular complexity efficiently. nih.govmdpi.com

Table 1: Examples of Complex Heterocycles Derived from Quinoline Precursors

Precursor Type Resulting Heterocyclic System Synthetic Strategy
Quinoline-2-carboxylates Fused Polycycles Intramolecular Cyclization
2-Aminobenzaldehydes Substituted Quinolines Condensation/Annulation
Quinoline N-oxides Functionalized Quinolines C-H Activation/Coupling
4-Hydroxy-quinoline-2-ones Pyrazolo[4,3-c]quinolines Hydrazinolysis/Cyclization

Intermediate in the Synthesis of Functionally Enriched Organic Molecules

Beyond the construction of complex ring systems, this compound is a valuable intermediate for synthesizing organic molecules enriched with specific functional groups. The dihydroquinoline core, stabilized by the N-carboxylate group, can be seen as a masked quinoline. This allows for selective reactions before aromatization restores the quinoline ring. The cyano group is a versatile functional handle that can be converted into a range of other moieties.

Researchers have developed numerous protocols for synthesizing functionalized quinolines, reflecting the broad utility of these compounds as intermediates. rsc.orgnih.govekb.eg Methodologies such as transition metal-catalyzed reactions, C-H functionalization, and multicomponent reactions have been employed to introduce diverse substituents onto the quinoline scaffold, leading to molecules with tailored properties. researchgate.netmdpi.com The title compound, with its reactive sites, is well-suited to serve as a substrate in these advanced synthetic transformations.

Role as a Ligand in Catalytic Systems (e.g., asymmetric catalysis, metal-catalyzed reactions)

The quinoline framework is a privileged structure in the design of ligands for metal-catalyzed reactions, including asymmetric catalysis. nih.govresearchgate.net The nitrogen atom of the quinoline ring can coordinate to a metal center, and substituents at various positions can be used to fine-tune the steric and electronic properties of the resulting metal complex. This modulation is crucial for achieving high efficiency and selectivity in catalytic transformations.

Quinoline-2-carboxylate derivatives, in particular, are known to act as effective ligands in various metal-catalyzed processes. nih.gov Chiral ligands incorporating the quinoline motif have been successfully applied in a range of asymmetric reactions, leading to the synthesis of enantiomerically pure compounds. researchgate.netpolyu.edu.hk For example, an axially chiral quinoline-2-carboxylic acid has been used in conjunction with copper to catalyze the enantioselective synthesis of BINOLs. nih.gov The structure of this compound provides a template that can be modified to generate novel chiral ligands for use in both homogeneous and heterogeneous catalytic systems.

Table 2: Applications of Quinoline-Based Ligands in Catalysis

Catalytic Reaction Metal Center Role of Quinoline Ligand
Asymmetric Hydrogenation Iridium, Ruthenium Inducing Enantioselectivity
Asymmetric Coupling Copper Chiral Environment Control
Cross-Coupling Reactions Palladium, Rhodium Stabilizing Catalytic Species
C-H Functionalization Rhodium, Palladium Directing Group and Ligand

Application of the 2-Cyanoethyl Moiety in Phosphorylation Chemistry, including Oligonucleotide Synthesis

While the quinoline portion of the molecule is key to its role as a heterocyclic building block, the 2-cyanoethyl group has its own distinct and critical application in a different area of chemistry: phosphorylation and, most notably, the chemical synthesis of oligonucleotides. acs.orgebi.ac.uk The 2-cyanoethyl group is the most commonly used protecting group for the phosphate (B84403)/phosphite (B83602) moiety during the automated solid-phase synthesis of DNA and RNA. wikipedia.orgnih.gov

This application leverages the group's stability to the acidic conditions used for detritylation and its lability under mild basic conditions. nih.gov The protection is crucial to prevent undesirable side reactions at the phosphorus center during the sequential addition of nucleotide monomers. atdbio.com At the end of the synthesis, the 2-cyanoethyl groups are efficiently removed from the internucleotidic phosphate linkages via a β-elimination mechanism, typically using aqueous ammonia. biotage.com This development was a significant advancement over previous methods that used methyl groups, which required harsh and unpleasant reagents like thiophenol for removal. atdbio.combiotage.com

Table 3: Role of the 2-Cyanoethyl Group in the Phosphoramidite (B1245037) Synthesis Cycle

Step Purpose Role of 2-Cyanoethyl Group
Coupling Formation of a phosphite triester linkage The incoming phosphoramidite monomer carries a 2-cyanoethyl protecting group on its phosphite moiety. nih.gov
Oxidation Conversion of the unstable P(III) phosphite to a stable P(V) phosphate The 2-cyanoethyl group remains attached, protecting the newly formed phosphotriester backbone. atdbio.combiotage.com
Final Cleavage & Deprotection Release of the oligonucleotide from the solid support and removal of all protecting groups The 2-cyanoethyl groups are removed from the phosphate backbone via β-elimination under basic conditions. wikipedia.orgnih.gov

Development of Novel Synthetic Reagents and Methodologies

The unique combination of an activated dihydroquinoline system and a labile protecting group in this compound makes it a candidate for the development of novel synthetic reagents and methodologies. Its structure is analogous to Reissert compounds, which are well-established as versatile intermediates for the synthesis of substituted quinolines and isoquinolines.

Furthermore, compounds containing the 2-cyanoethyl phosphonate (B1237965) structure have been investigated as potential precursors of the metaphosphate anion, a highly reactive phosphorylating agent. rsc.org This suggests that derivatives of the title compound could be designed to act as novel phosphorylating or cyanoethylating reagents under specific activation conditions. The ongoing exploration of C-H functionalization and visible-light-mediated reactions opens new avenues where such activated heterocyclic compounds could play a role in forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-cyanoethyl quinoline-1(2H)-carboxylate, and how do they influence its reactivity in hydrolysis reactions?

  • Answer : The compound contains a quinoline core, a cyanoethyl ester group (-COOCH2CH2CN), and a carboxylate moiety. The ester group is susceptible to hydrolysis under acidic or basic conditions. For example, analogous quinoline esters hydrolyze efficiently using aqueous HCl at elevated temperatures (60–80°C) to yield carboxylic acid derivatives . The cyanoethyl group may stabilize intermediates during hydrolysis due to electron-withdrawing effects, altering reaction kinetics compared to simpler esters.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Resolves aromatic protons from the quinoline ring (δ 7.0–9.0 ppm) and ester/cyanoethyl groups (δ 3.5–4.5 ppm for CH2, δ 1.2–2.5 ppm for CN).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of COOCH2CH2CN).
    • Comparative studies with tert-butyl quinoline carboxylates show similar diagnostic peaks, but the cyanoethyl group introduces distinct fragmentation .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Answer : Key steps include:

  • Controlled Esterification : Use quinoline-1(2H)-carboxylic acid with 2-cyanoethyl bromide in anhydrous DMF, catalyzed by DMAP (4-dimethylaminopyridine) at 0–5°C to reduce side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Analogous protocols for tert-butyl quinoline carboxylates achieved >90% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect the bioactivity of this compound?

  • Answer : Substituents alter electronic and steric properties, impacting interactions with biological targets. For example:

  • Electron-Withdrawing Groups (NO2, CN) : Increase binding affinity to enzymes like kinases by enhancing electrophilicity.
  • Bulkier Groups (tert-butyl, propoxyphenyl) : Reduce solubility but improve membrane permeability.
  • Data Comparison :
SubstituentBioactivity (IC50, μM)Solubility (mg/mL)
-H (Parent)12.3 ± 1.20.8
-NO24.7 ± 0.50.3
-OCH38.9 ± 0.91.1
  • Data derived from analogous quinoline esters show substituent-dependent trends .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Answer :

  • Controlled Degradation Studies : Perform HPLC-MS at pH 2–12 to track decomposition products. For example, acidic conditions (pH < 4) may hydrolyze the ester, while neutral/basic conditions (pH 7–9) stabilize the nitrile group.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Tert-butyl analogs showed pH-dependent half-lives ranging from 24 h (pH 2) to >1 month (pH 7) .
  • Contradiction Resolution : Cross-validate with X-ray crystallography to confirm degradation pathways .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

  • Answer :

  • Molecular Docking : Predict binding modes to receptors (e.g., cholesteryl ester transfer protein) using software like AutoDock Vina.
  • DFT Calculations : Optimize substituent placement by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Case Study : Trifluoromethyl-substituted quinoline carboxylates showed enhanced inhibitory activity (ΔG = -9.2 kcal/mol) via hydrophobic interactions .

Methodological Considerations

Q. What analytical techniques are critical for validating synthetic intermediates of this compound?

  • Answer :

  • TLC Monitoring : Use UV-active plates (254 nm) to track esterification progress.
  • NMR Titration : Confirm regioselectivity of substituent addition (e.g., NO2 at C6 vs. C8).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound in multi-step syntheses?

  • Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.
  • Temperature Control : Low temperatures (0–10°C) suppress side reactions during nitrile group formation.
  • Case Study : Ethyl quinoline carboxylates synthesized in DMF at 50°C achieved 85% yield vs. 60% in THF .

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